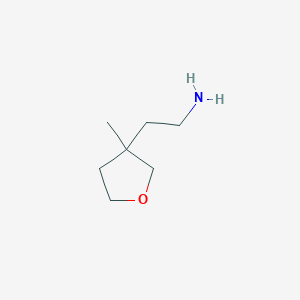
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoxazole core, which is fused with a pyrazole ring and substituted with a methoxy group and an amine group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the benzoxazole intermediate with a pyrazole derivative in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to achieve scalable and cost-effective production.
化学反応の分析
Types of Reactions
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxy and amine groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under controlled temperatures and pressures.
Major Products
科学的研究の応用
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxy-6-phenyl-2H-pyran-2-one: Another heterocyclic compound with a methoxy group and a phenyl ring.
Cyanoacetohydrazides: Compounds with similar heterocyclic structures and diverse reactivity.
Uniqueness
4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine is unique due to its specific combination of functional groups and structural features, which impart distinct chemical and biological properties
特性
分子式 |
C12H12N4O2 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H12N4O2/c1-17-9-5-8(7-16-4-2-3-14-16)6-10-11(9)12(13)15-18-10/h2-6H,7H2,1H3,(H2,13,15) |
InChIキー |
CNGYVZDJZWETNN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(=NO2)N)CN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


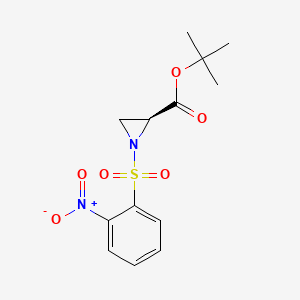
![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)
![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)
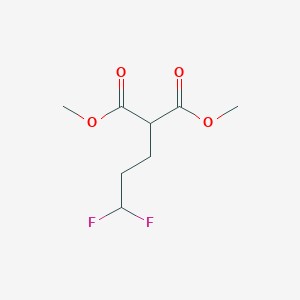
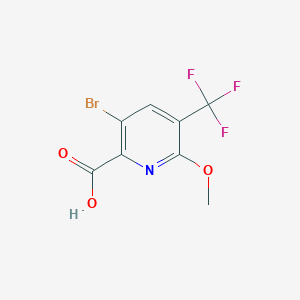

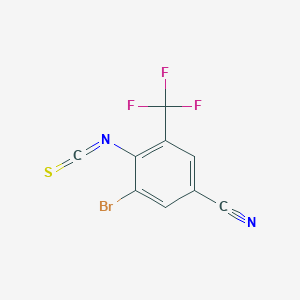
![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
